molecular formula C13H13N5OS B12264934 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

Cat. No.: B12264934
M. Wt: 287.34 g/mol
InChI Key: XUFVLEFPGBSVBX-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a unique combination of a thiadiazole ring, an azetidine ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azetidine ring is often formed through cyclization reactions involving azetidinone intermediates. The benzoxazole ring can be synthesized by cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro groups on the benzoxazole ring can yield amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiadiazole ring can interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death . The benzoxazole ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is unique due to its combination of three different ring systems, which may confer a broader range of biological activities and chemical reactivities compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H13N5OS/c1-8-16-17-13(20-8)18-6-9(7-18)14-12-15-10-4-2-3-5-11(10)19-12/h2-5,9H,6-7H2,1H3,(H,14,15)

InChI Key

XUFVLEFPGBSVBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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